molecular formula C10H11ClO3 B13593688 Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate

Cat. No.: B13593688
M. Wt: 214.64 g/mol
InChI Key: WDSQDRADSGGACS-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate (CAS 50561-69-8) is a valuable chiral ester compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 10 H 11 ClO 3 and a molecular weight of 198.65 g/mol, its structure features a 4-chlorophenyl group and a hydroxyl group on the propanoate backbone, making it a useful intermediate for structure-activity relationship (SAR) studies . This compound is recognized for its role as a precursor in the development of potential therapeutic agents. Scientific literature indicates that structurally similar compounds, specifically those based on a methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate model, have been synthesized and evaluated as potent histone deacetylase inhibitors (HDACIs) with promising antiproliferative activity against cancer cell lines such as HCT-116 and HeLa cells . The chlorophenyl and hydroxypropanoate moieties are key for molecular interactions, allowing the compound to be further functionalized via reactions at the hydroxyl group (e.g., to form trichloroacetimidates or acetates for C-C bond formation) and the ester group (e.g., saponification or hydrazinolysis) . As a research chemical, it finds applications in chemistry as a synthetic intermediate for pharmaceuticals and in biology for probing biological mechanisms . Hazard Statements: H302-H315-H319-H335 . Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338 . Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3

InChI Key

WDSQDRADSGGACS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Esterification of 3-(4-chlorophenyl)-2-hydroxypropanoic acid

  • Method: The direct esterification of 3-(4-chlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid.
  • Procedure: Typically, a few drops of concentrated sulfuric acid are added to a solution of the acid in methanol, followed by heating under reflux conditions to promote ester formation.
  • Outcome: This method yields methyl 3-(4-chlorophenyl)-2-hydroxypropanoate efficiently.
  • Reference: Patent WO2018166899 describes this method where 650 mg of the acid was refluxed in methanol with sulfuric acid catalyst to afford the methyl ester.

Hydrolysis and Hydrazinolysis for Derivative Formation

  • Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding acid by treatment with potassium hydroxide (KOH) in a 50% aqueous alcohol mixture at elevated temperatures (~78 °C) for several hours (e.g., 6 h).
  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate in ethanol under reflux (about 9 h) yields the corresponding hydrazide.
  • Purpose: These transformations are key steps for further functionalization, particularly for peptide coupling or amide bond formation.
  • Reference: These methods are detailed in a 2020 research article focusing on structural modifications of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which share similar chemistry with the compound .

Coupling Reactions for Amide and Peptide Bond Formation

  • DCC/NHS Coupling: The carboxylic acid derivative can be activated using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature to form an active ester intermediate, which then reacts with primary or secondary amines to form amides.
  • Azide Coupling: Alternatively, hydrazide derivatives can be converted to azides using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0 °C. The azide intermediate then couples with amines to form N-alkyl-3-(4-chlorophenyl)-2-hydroxypropanamides.
  • Comparison: Azide coupling generally provides higher yields and simpler workup compared to DCC/NHS coupling.
  • Reference: These methods are well-established in peptide synthesis and have been successfully applied to synthesize various amide derivatives of the compound.

Functional Group Transformation for C–C Bond Formation

  • Trichloroacetimidate Formation: The hydroxyl group of this compound can be converted into a trichloroacetimidate intermediate by reaction with trichloroacetonitrile in the presence of a base such as DBU in dichloromethane at room temperature.
  • Acetate Formation: Alternatively, acetylation of the hydroxyl group using acetic anhydride and a catalyst like N,N-dimethylaminopyridine (DMAP) in dichloromethane yields the acetate derivative.
  • C–C Coupling: These activated intermediates react with C-nucleophiles (e.g., anisole, methoxybenzene derivatives) in the presence of Lewis acids such as trimethylsilyltrifluoromethanesulfonate (TMSOTf) to form new carbon-carbon bonds, expanding structural diversity.
  • Efficiency: Trichloroacetimidate intermediates generally afford higher yields and faster reaction times compared to acetate intermediates.
  • Reference: This approach is documented in recent synthetic studies on related methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives.
Method Type Reagents/Conditions Key Notes Yield/Outcome Reference
Esterification 3-(4-chlorophenyl)-2-hydroxypropanoic acid, MeOH, H2SO4 Acid-catalyzed reflux esterification Efficient methyl ester formation
Hydrolysis KOH in 50% aqueous alcohol, 78 °C, 6 h Converts ester to acid Good yield of acid
Hydrazinolysis Hydrazine hydrate, ethanol, reflux, 9 h Converts ester to hydrazide Good yield of hydrazide
DCC/NHS Coupling DCC, NHS, amines, acetonitrile, RT, 12 h Amide bond formation via activated ester Moderate to good yields
Azide Coupling NaNO2, HCl, 0 °C (azide formation), then amines Amide formation via azide intermediate Higher yields, simpler workup
Trichloroacetimidate Formation Trichloroacetonitrile, DBU, DCM, RT, 2 h Hydroxyl activation for C–C bond formation High yield, short reaction time
Acetate Formation Acetic anhydride, DMAP, DCM, RT, 4 h Hydroxyl activation alternative Good yields, slightly longer reaction
C–C Coupling with Nucleophiles TMSOTf catalyst, anisole or methoxybenzene derivatives Formation of arylated derivatives via C–C bond Excellent yields
  • The preparation of this compound primarily relies on classical esterification of the corresponding acid under acidic reflux conditions.
  • Subsequent modifications through hydrolysis, hydrazinolysis, and coupling reactions enable the synthesis of a wide range of derivatives with potential biological activities.
  • Azide coupling methods offer advantages over traditional DCC/NHS coupling in terms of yield and ease of purification.
  • Activation of the hydroxyl group as trichloroacetimidate intermediates is a superior strategy for C–C bond formation with various nucleophiles, facilitating structure diversification.
  • These synthetic routes provide a robust platform for the development of novel compounds with promising anticancer activity, as demonstrated by related compounds in recent studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(4-chlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for heat shock proteins such as TRAP1, which may explain its antiproliferative activities . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues

a. Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate

  • Structural Differences : The hydroxyl group is at position 3 instead of 2, and two methyl groups are present at position 2.

b. (R)-Methyl 3-(4-Fluorophenyl)-2-Hydroxypropanoate

  • Structural Differences : The 4-chlorophenyl group is replaced with 4-fluorophenyl, and the R-configuration is specified.
  • Implications: Fluorine’s electronegativity may enhance metabolic stability in pharmaceutical contexts.

c. Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-Methylpropanoate

  • Structural Differences: A 4-chlorobutanoyl chain replaces the 4-chlorophenyl group, with an additional methyl group at position 2.
  • Implications : The extended chlorinated acyl chain may increase lipophilicity, making it suitable as an intermediate in fungicide synthesis (e.g., metconazole) .
Functional Analogues

a. Methyl 3-(4-Chlorophenyl)-2-(Imidazolidinone)propanoate

  • Structural Differences : Incorporates a 1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl substituent at position 2.
  • Implications: The imidazolidinone ring introduces hydrogen-bonding sites (C=O and N-H groups), which stabilize crystal packing via intermolecular interactions. This complexity may render it less suitable for large-scale synthesis compared to simpler esters .

b. Benzophenone Derivatives (e.g., Compound 1 from Molecules 2013)

  • Structural Differences: Feature a benzophenone core instead of a propanoate ester.
  • Implications: Benzophenones like methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate exhibit anti-tuberculosis activity, suggesting that aromatic hydroxylation enhances biological activity. The target ester’s lack of dihydroxy groups may limit similar efficacy .

Key Observations :

  • Solubility : Fluorinated and hydroxylated derivatives exhibit higher polarity, enhancing water solubility.
  • Synthesis: Industrial intermediates (e.g., chlorobutanoyl derivatives) prioritize cost-effective routes, while stereospecific compounds require chiral catalysts .

Biological Activity

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group, a hydroxy group, and a chlorophenyl moiety. Its molecular formula is C10H11ClO3, and it has a molecular weight of approximately 216.65 g/mol. The structural features of this compound are critical for its biological activity.

Research indicates that compounds with similar structures have been associated with various biological activities, including:

  • Antimicrobial Activity : this compound has shown potential antimicrobial properties, which could be useful in treating infections caused by bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
  • Histone Deacetylase Inhibition : Similar compounds have been identified as histone deacetylase (HDAC) inhibitors, suggesting that this compound could play a role in epigenetic regulation and cancer therapy.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines; potential HDAC inhibitor.
AntioxidantMay possess antioxidant properties that protect against oxidative stress.
Anti-inflammatoryPotentially reduces inflammation markers in vitro.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on non-small cell lung carcinoma (NSCLC) cell lines. The compound was found to inhibit cell proliferation with an IC50 value indicating significant potency against these cancer cells .
  • Antimicrobial Assessment : In another investigation, the antimicrobial efficacy of this compound was tested against common pathogens. The results demonstrated notable inhibition zones, suggesting its utility as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with biological targets.
  • Hydroxyl Group : The hydroxy group is crucial for the compound's reactivity and interaction with enzymes involved in metabolic pathways.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate, and how are intermediates characterized?

Answer:
The synthesis typically involves esterification of the corresponding hydroxy acid or protection/deprotection strategies for reactive groups. For example:

  • Step 1: Condensation of 4-chlorophenyl precursors with glycidic acid derivatives under basic conditions.
  • Step 2: Esterification using methanol and acid catalysis (e.g., H₂SO₄) to yield the methyl ester .
  • Intermediate characterization:
    • NMR (¹H/¹³C) to confirm regioselectivity and ester formation.
    • HPLC for purity assessment (>95% by area normalization) .

Basic: What analytical methods are recommended for verifying the structural integrity of this compound?

Answer:

  • Spectroscopy:
    • FT-IR for hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups.
    • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 228.05) .
  • Chromatography:
    • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced: How can reaction conditions be optimized to improve the enantiomeric purity of this compound?

Answer:

  • Chiral resolution: Use chiral stationary phases (e.g., Chiralpak® IA) in preparative HPLC.
  • Asymmetric synthesis: Employ biocatalysts (lipases) for kinetic resolution of racemic mixtures .
  • Data-driven optimization: Design of Experiments (DoE) to model variables (temperature, catalyst loading) and maximize enantiomeric excess (ee >98%) .

Advanced: What structural analogs of this compound show divergent biological activities, and how are these differences rationalized?

Answer:

Analog Substituent Biological Activity Reference
Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoateBr, OMeAnti-inflammatory (COX-2 inhibition)
Methyl 3-(4-fluorophenyl)-2-hydroxypropanoateFNeuropharmacological potential (GABA receptor modulation)
Methyl 3-(4-nitrophenyl)-2-hydroxypropanoateNO₂Antibacterial (gram-positive strains)

Rationale: Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, improving target binding, while bulky substituents (Br, OMe) alter steric interactions with enzymes .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazard statements: H302 (harmful if swallowed), H312/H332 (skin/ inhalation toxicity) .
  • Mitigation:
    • Use fume hoods and PPE (nitrile gloves, lab coat).
    • Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How does crystallographic data inform the conformational stability of this compound derivatives?

Answer:

  • Crystal structure analysis (e.g., P21/n space group, monoclinic system) reveals intramolecular hydrogen bonding between hydroxyl and ester carbonyl groups, stabilizing the syn-periplanar conformation .
  • Torsion angles: Dihedral angles between aromatic and propanoate moieties (<10°) indicate planar rigidity, critical for docking studies .

Advanced: How can contradictions in reported biological data for structurally similar compounds be resolved?

Answer:

  • Meta-analysis: Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature).
  • Structural validation: Re-evaluate compound purity via LC-MS to rule out degradation products .
  • Computational modeling: Molecular dynamics simulations to assess target binding under physiological conditions .

Basic: What industrial-scale synthesis strategies are applicable for this compound?

Answer:

  • Continuous flow reactors: Improve yield (85–92%) and reduce reaction time (2–4 hr) compared to batch processes .
  • Green chemistry: Solvent-free esterification using microwave irradiation (100 W, 15 min) .

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